3-Chloro-4-methoxyacetophenone
Overview
Description
3-Chloro-4-methoxyacetophenone is an organic compound with the molecular formula C9H9ClO2. It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the third position and a methoxy group at the fourth position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-methoxyacetophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloroanisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the oxychlorination of 4-methoxyacetophenone. This process uses ammonium chloride and oxone in acetonitrile as reagents, and the reaction is carried out at room temperature for 24 hours .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-methoxyacetophenone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: In acidic conditions, electrophilic aromatic substitution can occur, resulting in different substituted products.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite or potassium permanganate in basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Various electrophiles in the presence of Lewis acids or bases.
Major Products:
Oxidation: 4-Methoxybenzoic acid.
Reduction: 3-Chloro-4-methoxyphenylethanol.
Substitution: Various substituted acetophenones depending on the electrophile used.
Scientific Research Applications
3-Chloro-4-methoxyacetophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxyacetophenone involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the modification of cellular pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
4-Methoxyacetophenone: Lacks the chlorine substituent, resulting in different reactivity and applications.
3-Chloroacetophenone: Lacks the methoxy group, leading to different chemical properties and uses.
4-Chloro-3-methoxyacetophenone: A positional isomer with different physical and chemical properties.
Uniqueness: 3-Chloro-4-methoxyacetophenone is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Biological Activity
3-Chloro-4-methoxyacetophenone, a compound with the molecular formula and CAS number 37612-52-5, has garnered attention for its biological activities, particularly in the fields of anticancer and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Weight : 184.619 g/mol
- Melting Point : 75-76 °C
- Structure : The compound features a chloro group and a methoxy group attached to an acetophenone backbone, which are known to influence its biological properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluating various synthesized chalcones, including this compound, demonstrated its cytotoxic effects against multiple human cancer cell lines.
Cytotoxicity Studies
The cytotoxicity of this compound was assessed using the MTT assay on several cancer cell lines:
Cell Line | IC50 (µg/mL) | Activity |
---|---|---|
MCF-7 (Breast) | <20 | High |
A549 (Lung) | <20 | High |
PC3 (Prostate) | <20 | High |
HT-29 (Colorectal) | <20 | High |
WRL68 (Liver) | >20 | Low |
The results indicated that the compound effectively induces apoptosis in cancer cells, primarily through the intrinsic and extrinsic apoptotic pathways, as evidenced by increased reactive oxygen species (ROS) levels and activation of caspases .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Induction of Apoptosis : The compound triggers apoptotic cell death in cancer cells by increasing ROS levels, which leads to mitochondrial dysfunction and caspase activation.
- Antioxidant Activity : In addition to its anticancer effects, this compound also demonstrates antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in cells .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. Its ability to scavenge DPPH radicals was found to be comparable to that of well-known antioxidants like ascorbic acid.
Antioxidant Efficacy Table
Compound | DPPH Scavenging Activity |
---|---|
This compound | Comparable to ascorbic acid |
Ascorbic Acid | Standard reference |
This antioxidant activity is crucial as it may enhance the overall therapeutic potential of this compound in cancer treatment by protecting normal cells from oxidative damage while targeting cancerous cells .
Case Studies and Research Findings
- Study on Chalcones : A comprehensive investigation into various chalcones revealed that those with methoxy substitutions, like this compound, exhibited enhanced cytotoxicity against breast and lung cancer cell lines. The study highlighted the importance of structural modifications in increasing anticancer activity .
- Antioxidant Comparison Study : In a recent study, derivatives of compounds similar to this compound were synthesized and tested for their antioxidant capabilities. The results showed that modifications could significantly enhance their efficacy compared to traditional antioxidants .
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILWOKAXHOAFOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334480 | |
Record name | 3-Chloro-4-methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37612-52-5 | |
Record name | 3-Chloro-4-methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Chloro-4'-methoxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research paper tell us about the structural characterization of 1-(3-chloro-4-methoxyphenyl)ethanone?
A1: The research paper focuses on the synthesis and structural elucidation of 1-(3-chloro-4-methoxyphenyl)ethanone []. It describes how this compound is generated through the electrophilic aromatic substitution of 4'-methoxyacetophenone with bleach under acidic conditions []. The researchers employed various spectroscopic techniques to confirm the structure of the synthesized compound. These techniques include:
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